molecular formula C22H15FN2O2S B2527209 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-15-7

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2527209
CAS No.: 361470-15-7
M. Wt: 390.43
InChI Key: LYFVZVOADQSHNJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-fluoro group and a 1,3-thiazole ring bearing a 4-phenoxyphenyl moiety. The fluorine atom enhances electronegativity and metabolic stability, while the phenoxyphenyl group contributes to hydrophobic interactions and π-π stacking in biological targets. Its molecular formula is C₂₂H₁₆FN₂O₂S, with a molecular weight of 397.44 g/mol (calculated from structural data).

Properties

IUPAC Name

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-17-6-4-5-16(13-17)21(26)25-22-24-20(14-28-22)15-9-11-19(12-10-15)27-18-7-2-1-3-8-18/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFVZVOADQSHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxyphenylamine with 2-bromo-1,3-thiazole under specific conditions to form the thiazole intermediate. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Key Observations :

  • The target compound balances moderate hydrophobicity (XLogP3 ~4.5) with sufficient hydrogen-bonding capacity (5 acceptors), favoring both membrane permeability and aqueous solubility.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Position : 3-Fluoro substitution on the benzamide (target) vs. 4-fluoro () alters electron density and steric effects, impacting target binding .
  • Phenoxy vs. Methoxy: The phenoxyphenyl group in the target compound provides extended π-π interactions compared to methoxy, enhancing affinity for hydrophobic pockets .
  • Thiazole Modifications : Substituents like tert-butyl (TTFB) or chlorophenyl (EMAC2062) fine-tune steric and electronic properties, influencing potency and selectivity .

Biological Activity

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H17FN2OS
  • Molecular Weight : 348.43 g/mol

The presence of a fluorine atom and a thiazole ring contributes to its unique properties and biological activities.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study evaluating various thiazole derivatives found that modifications in the N-aryl amide group are crucial for enhancing antitumor activity against different cancer cell lines. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions on the phenyl ring improve potency against cancer cells .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial effects. Compounds similar to this compound demonstrated activity against various bacterial strains, with some exhibiting low cytotoxicity in mammalian cell lines . This suggests potential for development as antimicrobial agents.

Antimalarial Activity

A systematic study on thiazole analogs evaluated their efficacy against Plasmodium falciparum, the causative agent of malaria. The findings indicated that certain modifications in the thiazole structure significantly enhanced antimalarial activity while maintaining low toxicity levels . The SAR study highlighted that non-bulky electron-withdrawing groups are preferred for optimal activity.

Leishmanicidal Activity

Recent research has identified phthalimido-thiazole hybrids as promising candidates for leishmaniasis treatment. These compounds exhibited potent leishmanicidal activity against Leishmania infantum with minimal cytotoxicity to host cells. The most effective compounds induced significant ultrastructural changes in parasites, indicating a disruption of cellular integrity .

Case Study 1: Anticancer Efficacy

In a study published in Chemistry & Biology, researchers synthesized a series of thiazole derivatives and tested their efficacy against breast cancer cell lines. Among them, compounds with a similar structure to this compound showed IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiazole derivatives against Gram-positive and Gram-negative bacteria revealed that several compounds exhibited significant antibacterial activity. The results suggested that the introduction of fluorine at the para position enhanced the overall antimicrobial efficacy .

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